(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
Description
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone features a methanone core linked to two distinct moieties:
- A pyrrolidine ring substituted with a 2-methyl-benzo[d]imidazole group.
- A 2,4,5-trifluoro-3-methoxyphenyl aromatic ring.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-11-24-15-5-3-4-6-16(15)26(11)12-7-8-25(10-12)20(27)13-9-14(21)18(23)19(28-2)17(13)22/h3-6,9,12H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDMCOUTWGBTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=C(C(=C4F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Many imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Therefore, it’s plausible that this compound may interact with a variety of cellular targets.
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular function. For instance, some imidazole derivatives have been shown to inhibit microtubule assembly formation, which can disrupt cell division and lead to cell death.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Result of Action
Some imidazole derivatives have been shown to have antiproliferative activity against various human cancer cell lines, suggesting that this compound may also have similar effects.
Biological Activity
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a synthetic derivative that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Identification
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20F3N3O |
| Molecular Weight | 395.39 g/mol |
| CAS Number | Not available |
The structure includes a benzo[d]imidazole moiety and a pyrrolidine ring, which are known for their diverse biological activities. The trifluoromethoxyphenyl group may enhance the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study highlighted the activity of structurally related compounds against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as , indicating potent activity against these pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Benzimidazole derivatives have been documented to inhibit various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation .
Cytotoxicity and Selectivity
In evaluating cytotoxicity, it was observed that certain derivatives did not exhibit significant toxicity towards human embryonic kidney cells (HEK293), suggesting a favorable selectivity profile for therapeutic applications. Notably, some compounds demonstrated low hemolytic activity, indicating their safety for use in vivo .
Antimicrobial Activity Summary
| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus MRSA | ≤0.25 | >32 |
| Compound B | C. neoformans | ≤0.25 | >32 |
| Compound C | E. coli | >200 | >32 |
This table summarizes the antimicrobial activity of selected compounds related to the target compound, showcasing their effectiveness against various pathogens while noting their cytotoxicity levels.
Study 1: Antimicrobial Efficacy
A study conducted on several benzimidazole derivatives reported that one derivative exhibited strong activity against MRSA with an MIC of . This derivative's structure closely resembles that of our target compound, suggesting a potential pathway for further exploration in drug development .
Study 2: Anticancer Activity
In vitro studies have shown that compounds similar to This compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Structural Analog 1: ABI-231 and Derivatives (e.g., 10ab, 10bb)
Compound: ABI-231 [(2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone] Key Features:
Comparison :
- Heterocyclic System : ABI-231 uses an indole-imidazole system, whereas the target compound employs a benzoimidazole-pyrrolidine group. The pyrrolidine’s conformational flexibility may enhance binding adaptability compared to ABI-231’s rigid indole .
- Aromatic Substituents: The target compound’s 2,4,5-trifluoro-3-methoxyphenyl group introduces fluorine atoms, which likely improve lipophilicity and metabolic stability over ABI-231’s non-fluorinated trimethoxyphenyl group .
- Biological Activity : ABI-231 analogs (e.g., 10bb) show in vivo efficacy against taxane-resistant cancers, but the target compound’s fluorinated aromatic system may offer superior pharmacokinetic profiles in resistant tumors .
Structural Analog 2: Methanone Derivatives with Pyrazole/Pyridine Moieties
Compound: [3-(2-Methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone (CAS 121306-62-5) Key Features:
- Pyrazoline ring substituted with a 2-methoxyphenyl group.
- Pyridinyl-methanone core .
Comparison :
Structural Analog 3: Methanone Derivatives with Varied Methoxy Positions
Compound: [3-(3-Methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone (CAS 121306-63-6) Key Features:
Comparison :
- Substituent Position : The meta-methoxy group in this analog may alter electronic effects on the aromatic ring compared to the target compound’s para-fluoro substituents. Fluorine’s electron-withdrawing nature could enhance binding affinity in hydrophobic pockets .
Data Table: Comparative Analysis
Key Research Findings and Implications
- Fluorination Impact : The trifluoro substitution in the target compound may enhance binding to hydrophobic regions of proteins (e.g., tubulin’s colchicine site) compared to methoxy-only analogs .
- Drug Resistance: Fluorinated compounds like the target molecule may evade metabolic degradation pathways that limit non-fluorinated analogs (e.g., ABI-231 derivatives) in resistant cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
